ETHYL 2'-AMINO-3'-CYANO-2-OXO-6'-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE
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Overview
Description
ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Indole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.
Spirocyclization: The indole derivative undergoes spirocyclization with a suitable reagent to form the spiro compound.
Functional Group Introduction: Various functional groups, such as amino, cyano, and oxo groups, are introduced through specific reactions like nucleophilic substitution, oxidation, and reduction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the indole or pyran rings.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE include other spiro compounds with different substituents. These compounds share the spirocyclic structure but differ in their functional groups, leading to variations in their chemical and biological properties. Examples include:
Spiro[indole-3,4’-pyran] derivatives: Compounds with different alkyl or aryl groups.
Spiro[indole-3,4’-piperidine] derivatives: Compounds with a piperidine ring instead of a pyran ring.
ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6'-amino-5'-cyano-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-7-14-15(17(23)25-4-2)19(12(10-20)16(21)26-14)11-8-5-6-9-13(11)22-18(19)24/h5-6,8-9H,3-4,7,21H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPELHYVBQWGAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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